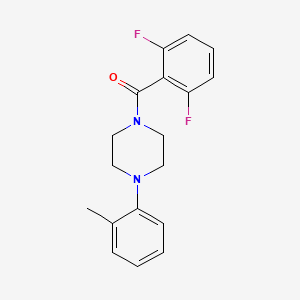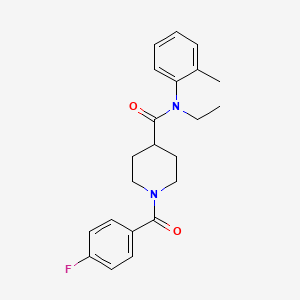![molecular formula C18H12FN3O3 B4615718 5-(4-氟苯基)-1-(2-呋喃甲基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮](/img/structure/B4615718.png)
5-(4-氟苯基)-1-(2-呋喃甲基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮
描述
5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H12FN3O3 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is 337.08626942 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
结构化学
- 相关化合物的晶体结构已经确定,揭示了分子相互作用和构象偏好的见解。例如,对类似吡啶并[2,3-d]嘧啶衍生物的研究表明,通过分子间 N-H···O 氢键形成中心对称二聚体,平面苯环相对于嘧啶-1,3-二酮片段扭曲,突出了结构分析在理解分子行为中的重要性 (Wolska & Herold, 2000).
药理应用
- 嘧啶衍生物,包括与本化合物类似的那些,已被探索其在癌症治疗中的潜力。对氟苯基烷基和氟苯基烯基侧链嘧啶衍生物的合成路线和生物活性的研究提供了对其对肿瘤细胞系的细胞抑制活性的见解,强调了嘧啶衍生物在药物化学中的潜力 (Krištafor et al., 2009).
材料科学和光谱学
- 嘧啶衍生物的光物理行为已经得到研究,一些化合物在紫外可见光谱中显示出强吸收和发射。这表明它们在荧光材料和生物正交化学中的潜在用途,表明从科学研究到材料设计的广泛应用 (Garre et al., 2019).
生物活性
- 嘧啶衍生物也已被合成并评估其抗菌和抗真菌活性,一些对革兰氏阳性和革兰氏阴性细菌以及真菌显示出有希望的结果。这突出了嘧啶衍生物在开发新的抗菌剂中的潜力 (Aksinenko et al., 2016).
作用机制
Target of Action
Pyrido[2,3-d]pyrimidines are known to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
It is known that pyrido[2,3-d]pyrimidines interact with their targets to inhibit their function . This inhibition can lead to a variety of changes, depending on the specific target and the biochemical pathway in which it is involved.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be numerous, given the broad spectrum of activities associated with pyrido[2,3-d]pyrimidines . These compounds have been found to inhibit a variety of targets involved in different biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
A related compound, a pyrido[2,3-d]pyrimidin-7(8h)-one, demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad spectrum of activities associated with pyrido[2,3-d]pyrimidines . Depending on the specific target and biochemical pathway, these effects could include inhibition of cell growth, induction of apoptosis, reduction of inflammation, and more .
生化分析
Biochemical Properties
5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to interact with a variety of enzymes and proteins. For instance, it has been identified as a potential inhibitor of Threonine Tyrosine Kinase (TTK), exhibiting strong binding affinity . The nature of these interactions is typically through binding, where the compound attaches to the active site of the enzyme or protein, potentially altering its function .
Cellular Effects
In terms of cellular effects, 5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been found to have significant impacts on various types of cells and cellular processes. For example, it has been shown to selectively suppress the proliferation of EGFR T790M mutated H1975 NSCLC cells . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to exhibit strong binding affinity with a Kd value of 0.15 nM, but was significantly less potent against a panel of 402 wild-type kinases at 100 nM .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits high photoluminescence quantum efficiency (PLQY), suggesting potential stability in certain conditions .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in animal models are limited, one representative compound demonstrated good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats .
Metabolic Pathways
Given its potential as a kinase inhibitor , it may interact with enzymes or cofactors involved in kinase-related metabolic pathways.
Transport and Distribution
Given its potential interactions with various enzymes and proteins , it may be transported and distributed via these biomolecules.
属性
IUPAC Name |
5-(4-fluorophenyl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3/c19-12-5-3-11(4-6-12)14-7-8-20-16-15(14)17(23)21-18(24)22(16)10-13-2-1-9-25-13/h1-9H,10H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEFTJMQXCQWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B4615643.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4615653.png)
![7-(4-methoxybenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4615662.png)
![{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4615667.png)

![N,N'-(4-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4615683.png)

![4-isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4615698.png)
![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615702.png)
![{4-[2-(2-pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B4615708.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4615724.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4615732.png)
![3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4615746.png)
